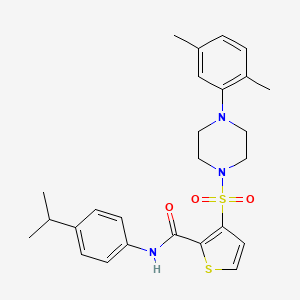
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-isopropylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-isopropylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3S2 and its molecular weight is 497.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is 497.18068421 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-isopropylphenyl)thiophene-2-carboxamide, also referred to by its ChemDiv identifier F836-0155, represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C24H27N3O3S2, with a molecular weight of 469.63 g/mol. Key chemical properties include:
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
- LogP (Partition Coefficient) : 5.236
- Water Solubility (LogSw) : -4.99
- Acid Dissociation Constant (pKa) : 10.64
These properties suggest a lipophilic character, which may influence its bioavailability and interaction with biological membranes .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, suggesting potential applications in the treatment of psychiatric disorders.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antibacterial properties, possibly through disruption of bacterial cell wall synthesis.
Antimicrobial Activity
Research has shown that compounds with similar structural features possess significant antibacterial effects against various strains. For instance, studies on sulfonamide derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that F836-0155 could exhibit similar properties .
Anticancer Properties
The thiophene core is associated with anticancer activity in several studies. Compounds containing thiophene have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Piperazine derivatives have been linked to anxiolytic and antidepressant activities in animal models, suggesting that F836-0155 may also exhibit these effects .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the compound's efficacy against specific cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
- Enzyme Inhibition Assays : The compound was tested for its inhibitory action on acetylcholinesterase (AChE), revealing moderate activity that could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
- Binding Affinity Studies : Bovine serum albumin (BSA) binding assays showed significant interaction between F836-0155 and BSA, suggesting that the compound may have prolonged circulation time in vivo due to protein binding .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-18(2)21-7-9-22(10-8-21)27-26(30)25-24(11-16-33-25)34(31,32)29-14-12-28(13-15-29)23-17-19(3)5-6-20(23)4/h5-11,16-18H,12-15H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNGZFJKLFNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














